3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE
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Overview
Description
3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by its tetrahydropyridine ring structure, which is substituted with methyl groups at positions 3 and 5, and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3,5-dimethylpyridine with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYLPYRIDINECARBOXAMIDE: Lacks the tetrahydropyridine ring structure.
N-PHENYLPYRIDINECARBOXAMIDE: Lacks the methyl groups at positions 3 and 5.
TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE: Lacks the phenyl group and methyl substitutions.
Uniqueness
3,5-DIMETHYL-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-8-12(2)10-16(9-11)14(17)15-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPHYQZPVGTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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